molecular formula C6HBr2Cl2F B3051836 3,5-Dibromo-2,6-dichlorofluorobenzene CAS No. 363598-34-9

3,5-Dibromo-2,6-dichlorofluorobenzene

Cat. No.: B3051836
CAS No.: 363598-34-9
M. Wt: 322.78 g/mol
InChI Key: ABEJMXZVDXFLCD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dichlorofluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2Cl2F It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dichlorofluorobenzene typically involves halogenation reactions. One common method is the bromination of 2,6-dichlorofluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dichlorofluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-2,6-dichlorofluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various halogenated compounds.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dichlorofluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with various substrates, influencing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromotetrafluorobenzene
  • 2,3,5,6-Tetrachlorofluorobenzene
  • 3,5-Dibromo-2,6-difluorobenzene

Uniqueness

3,5-Dibromo-2,6-dichlorofluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1,5-dibromo-2,4-dichloro-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEJMXZVDXFLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450240
Record name 3,5-Dibromo-2,6-dichlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363598-34-9
Record name 3,5-Dibromo-2,6-dichlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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